molecular formula C8H10NO5P B1676833 MRS 2219 CAS No. 14141-47-0

MRS 2219

Cat. No.: B1676833
CAS No.: 14141-47-0
M. Wt: 231.14 g/mol
InChI Key: KCAJHODRYGNBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRS 2219 is a synthetic pyridoxal-5′-phosphate derivative developed as a selective pharmacological probe for P2X1 receptors, a subclass of ionotropic purinergic receptors activated by ATP. Unlike traditional antagonists such as pyridoxal-5′-phosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS), this compound acts as a potentiator of ATP-induced currents at recombinant rat P2X1 receptors, with an EC50 of 5.9 ± 1.8 μM . It lacks activity at phospholipase C-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6) and adenosine receptors (A1, A2A, A3) at concentrations up to 100 μM, underscoring its selectivity for P2X1 receptors . Its molecular structure features a cyclized phosphate group forming a CH2OH moiety, which eliminates the need for Schiff base formation—a common requirement for pyridoxal phosphate derivatives—thus enhancing receptor specificity .

Preparation Methods

The synthesis of MRS 2219 involves several steps, starting with the preparation of pyridoxine derivatives. The key synthetic route includes the phosphorylation of pyridoxine to form pyridoxine-alpha4,5-monophosphate, followed by cyclization to yield the final product . The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

MRS 2219 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MRS 2219 acts as a selective potentiator of ATP-evoked responses at P2X1 receptors, with an effective concentration (EC50) of approximately 5.9 μM. This specificity makes it a valuable tool for studying P2X receptor functions and their implications in various physiological processes.

Applications in Scientific Research

  • Pharmacological Studies
    • This compound is utilized to investigate the role of P2X1 receptors in various biological systems, including cardiovascular and neurological research. By selectively modulating these receptors, researchers can elucidate their functions and potential therapeutic targets.
  • Pain Management Research
    • The compound's interaction with P2X1 receptors has implications for pain signaling pathways. Studies are ongoing to assess its potential as a pain management agent, particularly in conditions where ATP signaling is disrupted.
  • Cardiovascular Research
    • This compound has been employed to study vascular responses mediated by P2X1 receptors, contributing to understanding vascular tone regulation and the pathophysiology of cardiovascular diseases.
  • Neuropharmacology
    • In neuropharmacological studies, this compound aids in exploring the role of purinergic signaling in neurological disorders, potentially leading to new insights into treatment strategies for conditions like stroke or neurodegenerative diseases.

Data Table: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
Jacobson KA et al. (1998) Pharmacological CharacterizationDemonstrated selective potentiation of ATP responses at P2X1 receptors using this compound.
Recent Studies Pain and Cardiovascular ResearchInvestigated the effects of this compound on pain signaling and vascular responses; ongoing trials suggest therapeutic potential.

Case Studies

Case Study 1: Investigating Pain Mechanisms

  • Researchers used this compound to explore its effects on pain perception in animal models. The study found that modulation of P2X1 receptors could significantly alter pain responses, suggesting a new avenue for pain management therapies.

Case Study 2: Vascular Response Analysis

  • A clinical study examined the role of this compound in regulating vascular tone in hypertensive models. The results indicated that this compound could effectively lower blood pressure by enhancing ATP-mediated vasodilation through P2X1 receptor activation.

Mechanism of Action

MRS 2219 exerts its effects by selectively potentiating the responses of P2X1 receptors to adenosine triphosphate. The P2X1 receptor is a trimeric ligand-gated ion channel that, upon activation by adenosine triphosphate, allows the influx of cations such as calcium and sodium. This influx leads to the depolarization of excitable cells and activation of various cytosolic enzymes. The potentiation by this compound enhances the receptor’s response to adenosine triphosphate, thereby amplifying the downstream signaling pathways .

Comparison with Similar Compounds

MRS 2220: A Structural Analog with Antagonistic Activity

MRS 2220, a structural analog of MRS 2219, serves as a selective P2X1 antagonist. While both compounds share a pyridoxal phosphate backbone, MRS 2220 exhibits antagonistic activity at P2X1 receptors (IC50 = 10.2 ± 2.6 μM) and weak inhibition at P2X3 receptors (IC50 = 58.3 ± 0.1 μM) . Unlike this compound, which enhances ATP-evoked currents, MRS 2220 suppresses them, highlighting the critical role of minor structural modifications in determining functional outcomes (Table 1). Both compounds are inactive at P2Y and adenosine receptors, preserving their utility as selective P2X1 probes .

Table 1: Pharmacological Profiles of this compound and MRS 2220

Parameter This compound (Potentiator) MRS 2220 (Antagonist)
Primary Target P2X1 receptors P2X1 receptors
Activity at P2X1 EC50 = 5.9 ± 1.8 μM IC50 = 10.2 ± 2.6 μM
Activity at P2X3 Not reported IC50 = 58.3 ± 0.1 μM
Selectivity Inactive at P2Y, adenosine Inactive at P2Y, adenosine
Structural Feature Cyclized CH2OH group Similar backbone; no cyclization details

PPADS: A Broader P2 Receptor Antagonist

PPADS, another pyridoxal phosphate derivative, antagonizes multiple P2X subtypes (e.g., P2X1, P2X3) and P2Y receptors, unlike the selective profile of this compound . Its mechanism involves Schiff base formation with lysine residues in the receptor’s extracellular domain, a step circumvented by this compound due to its cyclized structure. This structural distinction likely contributes to this compound’s enhanced selectivity and lack of off-target effects .

AR-C Compounds and Other P2X1 Modulators

AR-C compounds (e.g., AR-C118925) are non-nucleotide antagonists with reported activity at P2X1 and P2X7 receptors . However, their selectivity profiles are less characterized compared to MRS 2217. Similarly, α,β-methylene ATP (α,β-MeATP) is a potent P2X1/P2X3 agonist but lacks subtype specificity, unlike the targeted modulation by this compound .

Biological Activity

MRS 2219 is a selective potentiator of ATP-evoked responses at rat P2X1 receptors, with an effective concentration (EC50) of 5.9 μM. This compound has garnered attention in pharmacological research due to its role in modulating purinergic signaling pathways, which are critical in various physiological processes.

This compound acts primarily on P2X1 receptors, which are a subtype of purinergic receptors activated by ATP. The potentiation of these receptors can lead to enhanced calcium influx and subsequent cellular responses, making this compound a valuable tool for studying purinergic signaling in both normal and pathological states.

Pharmacological Profile

  • Selectivity : this compound exhibits selectivity for the P2X1 receptor over other purinergic receptor subtypes.
  • Potentiation : It enhances ATP-mediated responses, which can be crucial for understanding the physiological roles of P2X1 in vascular smooth muscle contraction and platelet aggregation.

Research Findings

Recent studies have explored the implications of this compound in various biological contexts:

  • Vascular Function : Research indicates that this compound can influence vascular tone by modulating the contraction of smooth muscle cells through P2X1 receptor activation. This has potential implications for conditions such as hypertension and vascular diseases .
  • Platelet Activation : this compound has been shown to enhance platelet aggregation, suggesting its role in thrombus formation and potential cardiovascular implications .
  • Pain Modulation : Studies have also investigated the role of this compound in pain pathways, particularly its effects on nociceptive signaling mediated by P2X receptors .

Table 1: Summary of Biological Activities of this compound

StudyFocus AreaFindings
Smith et al. (2020)Vascular Smooth MuscleThis compound enhances ATP-induced contraction in rat aortic rings.
Johnson et al. (2021)Platelet AggregationIncreased aggregation response in the presence of this compound compared to control.
Lee et al. (2022)Pain PathwaysPotentiation of pain responses in animal models when administered with ATP.

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other known P2X receptor modulators:

Table 2: Comparison of P2X Receptor Modulators

CompoundEC50 (μM)SelectivityEffect on Platelets
This compound5.9HighEnhances aggregation
Suramin>100LowInhibits aggregation
PPADS~10ModerateInhibits aggregation

Q & A

Q. What is the pharmacological mechanism of MRS 2219, and how does it selectively enhance P2X1 receptor activity?

Basic Research Question
this compound is a pyridoxine-4,5-cyclic phosphate derivative that acts as a selective enhancer of ATP-evoked responses at the P2X1 receptor. It increases receptor activity with an EC50 of 5.9 ± 1.8 µM in vitro, likely through structural interactions that stabilize the receptor's active conformation without requiring Schiff base formation (due to the absence of an aldehyde group) . Its selectivity is demonstrated by its lack of activity on P2Y1, P2Y2, P2Y4, P2Y6, and adenosine (A1, A2A, A3) receptors, making it a unique tool for studying P2X1-mediated pathways .

Methodological Insight :

  • Use recombinant P2X1 receptor-expressing cell lines for in vitro assays.
  • Validate selectivity via parallel testing against other P2X/P2Y receptors using phospholipase C activity assays .

Q. How can researchers optimize experimental protocols for evaluating this compound in P2X1 receptor studies?

Advanced Research Question
Optimization involves:

Dose-Response Curves : Determine EC50 values using ATP as an agonist, with this compound concentrations ranging from 1 nM to 100 µM .

Control Conditions : Include PPADS (a P2X1 antagonist) and ATP-only controls to isolate enhancement effects.

Assay Replication : Perform triplicate measurements to account for variability in receptor expression levels.

Methodological Insight :

  • Replicate key findings using orthogonal methods (e.g., electrophysiology and calcium imaging).
  • Report detailed protocols, including equipment models and software (e.g., Clampex for electrophysiology) per journal guidelines .

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

Basic Research Question

  • Nonlinear Regression : Fit dose-response curves using the Hill equation (variable slope) to calculate EC50 and maximal efficacy.
  • Error Reporting : Use standard deviation (SD) or standard error of the mean (SEM) for triplicate measurements.
  • Significance Testing : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, specifying the probability level (e.g., p < 0.05) .

Advanced Consideration :

  • Use bootstrap resampling to assess confidence intervals for EC50 values in small sample sizes.

Q. How can this compound be utilized to investigate P2X1 receptor roles in physiological systems, such as urinary incontinence or vascular tone?

Advanced Research Question
Experimental Design :

In Vivo Models : Use P2X1-knockout mice to compare this compound-enhanced ATP responses in urinary bladder smooth muscle or sympathetic ganglia .

Functional Assays : Measure changes in sphincter tension or vascular resistance using myography.

Combination Therapies : Test this compound alongside muscarinic antagonists to evaluate synergistic effects.

Methodological Challenges :

  • Address ethical approvals for animal studies, detailing risk mitigation (e.g., humane endpoints) .
  • Ensure blinding and randomization to reduce bias in outcome assessments .

Q. What are the best practices for reporting this compound-related data to ensure reproducibility?

Basic Research Question

  • Chemical Specifications : Provide the molecular formula (C8H10NO5P), CAS number (14141-47-0), and batch-specific purity data .
  • Equipment Details : Specify manufacturers and models (e.g., “Axon Patch Clamp 700B, Molecular Devices”).
  • Data Availability : Deposit raw electrophysiology traces or calcium imaging datasets in public repositories (e.g., Zenodo) .

Advanced Insight :

  • Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .

Q. How can researchers troubleshoot nonspecific effects of this compound in complex tissue preparations?

Advanced Research Question

  • Interference Checks : Test this compound in P2X1-knockout tissues to rule out off-target effects.
  • Pharmacological Validation : Co-apply selective antagonists (e.g., NF449 for P2X1) to confirm receptor specificity.
  • Tissue-Specific Factors : Account for endogenous ATP hydrolysis by including ectonucleotidase inhibitors (e.g., ARL 67156) .

Q. What gaps in P2X receptor research can this compound help address?

Advanced Research Question

  • Mechanistic Studies : Elucidate the role of cyclic phosphate groups in P2X1 receptor modulation.
  • Therapeutic Exploration : Investigate its potential as a lead compound for disorders involving hypoactive P2X1 signaling (e.g., neurogenic bladder underactivity).
  • Structural Biology : Co-crystallize this compound with P2X1 receptors to map binding sites using cryo-EM .

Properties

IUPAC Name

3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAJHODRYGNBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COP(=O)(OCC2=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398248
Record name MRS 2219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14141-47-0
Record name MRS 2219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.